molecular formula C10H18FNO3 B1397153 (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine CAS No. 317356-27-7

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine

Cat. No.: B1397153
CAS No.: 317356-27-7
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-YUMQZZPRSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3, indicating that it’s highly water endangering . The flash point is not applicable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted pyrrolidines depending on the nucleophile used

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the Boc group serves as a protecting group during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-hydroxymethylpyrrolidine: Similar structure but lacks the fluorine atom.

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine is unique due to the combination of the fluorine atom and the hydroxymethyl group on the pyrrolidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, 4.7 mmol) in THF (10.0 ml) was added BH3.THF(1.0 M solution in THF, 10.0 ml, 10.0 mmol) at 0° C. After stirred at room temperature for 1.0 h. After cooled, the mixture was concentrated in vacuo. Water was added thereto at 0° C., and extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoro-2-pyrrolidinylmethanol (1.0 g, quant) as a a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.29–2.39 (m, 1H), 3.38–3.59 (m, 2H), 3.74–3.88 (m, 2H), 4.09–4.14 (m, 2H), 4.85 (m, 1H), 5.03 (br s, 1H), 5.16 (br s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine
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